7-bromo-1H-indazole-5-carboxylic acid
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Overview
Description
7-Bromo-1H-indazole-5-carboxylic acid is a heterocyclic organic compound featuring a bromine atom at the 7th position and a carboxylic acid group at the 5th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
Indazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . This suggests that the compound may interact with multiple targets, depending on its specific substitutions and the biological context.
Mode of Action
Indazole derivatives have been reported to interact with their targets and induce changes that lead to their observed biological activities . For instance, some indazole derivatives have been found to inhibit cell growth, suggesting that they may interact with cellular targets involved in cell proliferation .
Biochemical Pathways
Given the broad range of biological activities associated with indazole derivatives, it is likely that this compound affects multiple pathways, potentially including those involved in inflammation, microbial growth, hiv replication, cancer cell proliferation, glucose metabolism, protozoal activity, blood pressure regulation, and others .
Result of Action
Given the biological activities associated with indazole derivatives, it is likely that this compound induces changes at the molecular and cellular levels that contribute to its observed effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1H-indazole-5-carboxylic acid typically involves the bromination of 1H-indazole-5-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. Catalysts and green chemistry principles are often employed to minimize environmental impact and improve sustainability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the carboxylic acid group.
Coupling Reactions: The bromine atom can be utilized in cross-coupling reactions such as Suzuki-Miyaura or Stille coupling to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in cross-coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Substituted Indazoles: Formed through nucleophilic substitution.
Oxidized Derivatives: Resulting from oxidation reactions.
Coupled Products: From cross-coupling reactions.
Scientific Research Applications
7-Bromo-1H-indazole-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: Used as a probe to study biological pathways and molecular interactions due to its ability to bind to specific proteins and enzymes.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex indazole derivatives with potential therapeutic applications.
Material Science: Investigated for its potential use in the development of organic electronic materials and sensors.
Comparison with Similar Compounds
1H-Indazole-5-carboxylic Acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Chloro-1H-indazole-5-carboxylic Acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical reactivity and biological properties.
5-Bromo-1H-indazole-3-carboxylic Acid: Bromine and carboxylic acid groups are positioned differently, affecting its chemical behavior and applications.
Uniqueness: 7-Bromo-1H-indazole-5-carboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
1782550-47-3 |
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Molecular Formula |
C8H5BrN2O2 |
Molecular Weight |
241.04 g/mol |
IUPAC Name |
7-bromo-1H-indazole-5-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-4(8(12)13)1-5-3-10-11-7(5)6/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
WUVBFTBTMKBQKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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